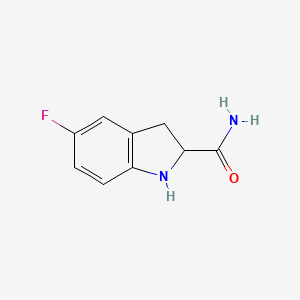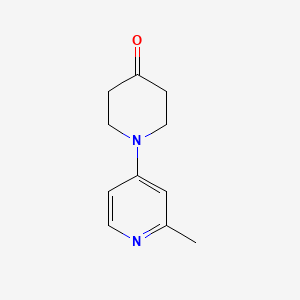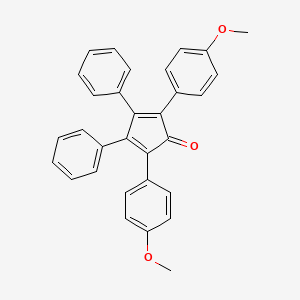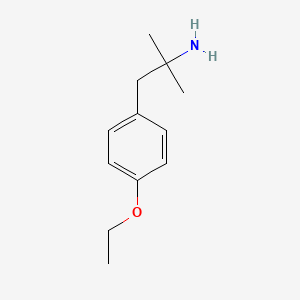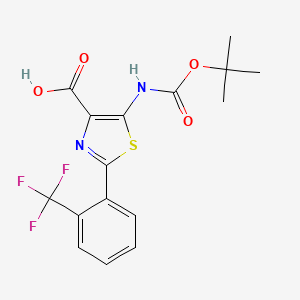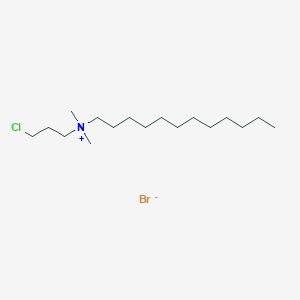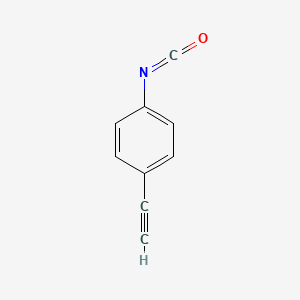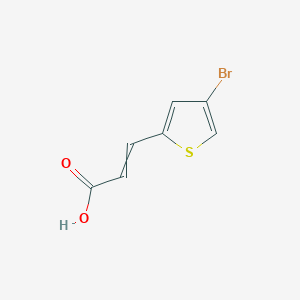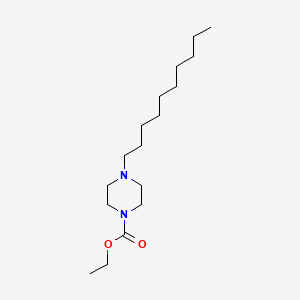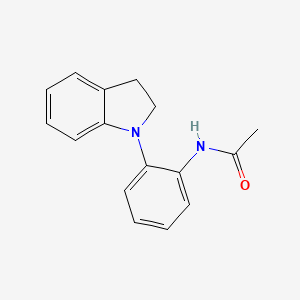
N-(2-(Indolin-1-yl)phenyl)acetamide
概要
説明
N-(2-(Indolin-1-yl)phenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring fused with a phenylacetamide moiety, making it a unique structure with potential biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide typically involves the acylation of 2,3-dihydroindole derivatives. One common method is the reaction of 2,3-dihydroindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Dihydroindole derivatives
Substitution: Various substituted indole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2,3-Dihydroindole: A precursor in the synthesis of N-(2-(Indolin-1-yl)phenyl)acetamide.
Oxindole: An oxidized derivative of indole with potential biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This compound is unique due to its specific combination of an indole ring and a phenylacetamide moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other indole derivatives.
特性
CAS番号 |
71971-51-2 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
N-[2-(2,3-dihydroindol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O/c1-12(19)17-14-7-3-5-9-16(14)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
InChIキー |
UZRZTGLFHQOVGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
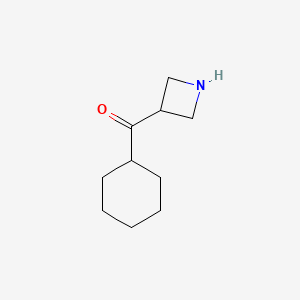
![N-[3-(2-chloroacetyl)phenyl]acetamide](/img/structure/B8746448.png)
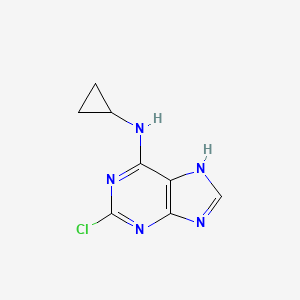
![2-Chloro-1-[3,4-bis(acetyloxy)phenyl]ethanone](/img/structure/B8746461.png)
